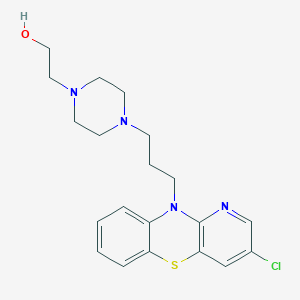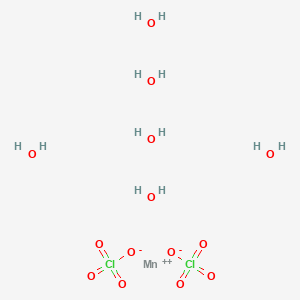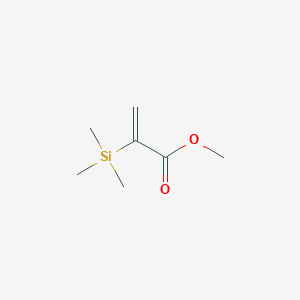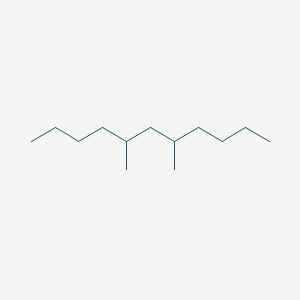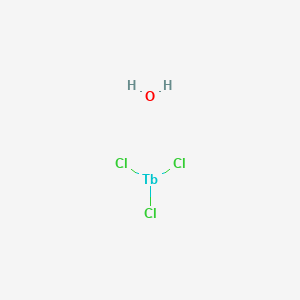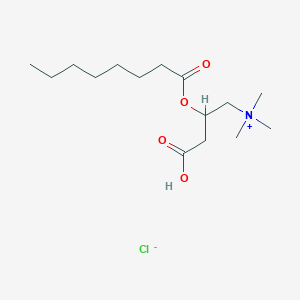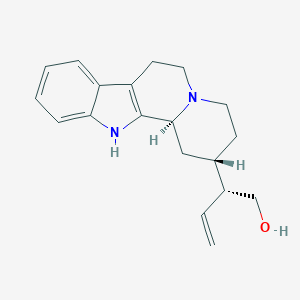
Antirhine
Vue d'ensemble
Description
Anthirine, also known as Antirrhine, is a chemical substance whose chemical name is anti-actin . It is a natural compound extracted from Coreopsis plants . It appears as a yellow to light orange crystalline or powdery substance .
Molecular Structure Analysis
Anthirine has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .
Physical And Chemical Properties Analysis
Anthirine has a density of 1.2±0.1 g/cm3 . Its boiling point is 488.2±40.0 °C at 760 mmHg . It has a molar refractivity of 90.2±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
Applications De Recherche Scientifique
Analyse complète des applications de l’« Antirhine »
L’« this compound », également connu sous le nom d’« Anthirine », est un composé suscitant l’intérêt dans divers domaines de la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans différents domaines scientifiques.
Synthèse des alcaloïdes d’this compound : La synthèse des alcaloïdes d’this compound est un domaine de recherche important en raison de leurs activités biologiques potentielles. Une stratégie générale pour la synthèse de ces alcaloïdes implique la réaction imino-Stetter catalysée par le cyanure . Cette méthode offre une voie pour créer des structures organiques complexes qui pourraient être utilisées dans la recherche pharmaceutique et chimique.
Détermination colorimétrique des glucides : L’Anthirine joue un rôle crucial dans le test à l’Anthrone, qui est une méthode colorimétrique d’estimation qualitative et quantitative des glucides . Ce test est essentiel pour déterminer la teneur en glucides dans divers échantillons biologiques et alimentaires, ce qui contribue à l’analyse nutritionnelle et à la recherche.
Analyse des glucides en biochimie : En biochimie, la méthode à l’Anthrone est utilisée pour déterminer la concentration en glucides dans les échantillons . Cette méthode est essentielle pour comprendre les voies métaboliques et les mécanismes de stockage de l’énergie dans les organismes vivants.
Éducation et recherche chimiques : Les procédures de synthèse détaillées et les réactions impliquant l’this compound fournissent un matériel éducatif précieux pour l’enseignement de la chimie organique avancée et des méthodes de synthèse . Ces connaissances sont essentielles pour les étudiants et les chercheurs qui développent de nouvelles voies de synthèse dans la recherche chimique.
Développement de méthodologies de synthèse : La recherche sur l’this compound a mené au développement de nouvelles méthodologies de synthèse qui peuvent être appliquées à la construction de divers composés organiques . Ces méthodologies sont essentielles pour élargir la boîte à outils à la disposition des chimistes de synthèse.
Recherche pharmaceutique : La complexité structurelle et l’activité biologique potentielle des alcaloïdes d’this compound en font des cibles pour la recherche pharmaceutique . Comprendre leur synthèse peut mener à la découverte de nouveaux médicaments et agents thérapeutiques.
Techniques de chimie analytique : Les principes à la base du test à l’Anthrone, impliquant l’Anthirine, sont appliqués en chimie analytique pour développer de nouvelles techniques de détection et de quantification des substances chimiques . Ces techniques sont essentielles pour le contrôle de la qualité dans les industries pharmaceutique et alimentaire.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, this compound has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, this compound’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, this compound has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating this compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, this compound’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. This compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, this compound’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .
Propriétés
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16049-28-8 | |
| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


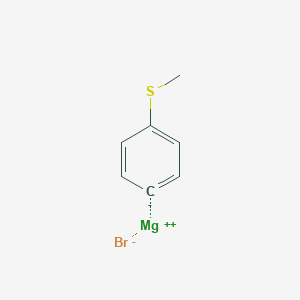
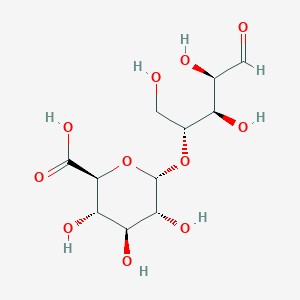
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
